molecular formula C7H5BrF3NO B1412102 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227594-04-8

2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine

Cat. No. B1412102
M. Wt: 256.02 g/mol
InChI Key: PVJRRNYNELCRGK-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine is a chemical compound used as an intermediate in synthesizing other complex compounds . It is a building block for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

Trifluoromethylpyridines, including 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized using various methods, including regioselective C-4 deprotonation with LDA and trapping with carbon dioxide . Among the derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine is C7H5BrF3NO . The structure includes a pyridine ring with bromo, methoxy, and trifluoromethyl substituents.

Scientific Research Applications

Spectroscopic and Structural Studies

The compound 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine has been a subject of spectroscopic characterization. Studies using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been conducted. Additionally, its geometric structure has been analyzed using density functional theory (DFT), exploring the vibrational frequencies and chemical shift values. Such studies are crucial for understanding the compound's molecular properties and potential applications in various fields (Vural & Kara, 2017).

Synthesis and Applications in Heterocyclic Chemistry

This compound plays a significant role in the synthesis of heterocyclic compounds. For instance, its derivatives have been used in regiospecific allylic bromination processes, leading to the formation of novel heterocyclic structures. Such processes are fundamental in creating compounds with potential pharmaceutical and industrial applications (Martins, 2002).

Applications in Organic Synthesis

In organic synthesis, this compound has been utilized as a building block for preparing trifluoromethyl-substituted aminopyrroles. These are formed through a 2H-azirine ring expansion strategy, showcasing the compound's versatility in synthesizing complex organic structures (Khlebnikov et al., 2018).

Safety And Hazards

2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-3-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-5-2-4(7(9,10)11)3-12-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJRRNYNELCRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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